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molecular formula C10H17N B194251 Amantadine CAS No. 768-94-5

Amantadine

Cat. No. B194251
M. Wt: 151.25 g/mol
InChI Key: DKNWSYNQZKUICI-UHFFFAOYSA-N
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Patent
US05675038

Procedure details

Cleavage of 1-adamantanamine p-toluenesulfonamide. 1-Adamantanamine p-toluenesulfonamide (4 g, 0.13 mmol), n-propylamine (50 mL), and ethylenediamine (6.3 g, 0.11 mol) were placed in a 3 neck round bottomed flask equipped with a mechanical stirrer, condenser and thermometer. Lithium wire (0.64 g, 0.091 gram-atom) was added in two portions. Addition of one half of the lithium gave a dark color and the temperature rose to 42°. After an hour the temperature began to fall and the remainder of the lithium was added. The blue color dissipated over 45 min and the reaction mixture was poured onto ice and the resulting mixture was exacted with ether (3×50 mL). The ether was washed with brine and distilled at atmospheric pressure. The residue was sublimed at 90° (12 mm) to give 1.79 (91%) of 1-adamantanamine.
Name
1-adamantanamine p-toluenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Adamantanamine p-toluenesulfonamide
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
0.64 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eight
Name
Yield
91%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(N)(=O)=O)=CC=1.[C:12]12([NH2:22])[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH2:13]1)[CH2:19]2.C(N)CC.C(N)CN.[Li]>CCOCC>[C:12]12([NH2:22])[CH2:19][CH:18]3[CH2:17][CH:16]([CH2:15][CH:14]([CH2:20]3)[CH2:13]1)[CH2:21]2 |f:0.1,^1:30|

Inputs

Step One
Name
1-adamantanamine p-toluenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N)C.C12(CC3CC(CC(C1)C3)C2)N
Step Two
Name
1-Adamantanamine p-toluenesulfonamide
Quantity
4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N)C.C12(CC3CC(CC(C1)C3)C2)N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(CC)N
Step Four
Name
Quantity
6.3 g
Type
reactant
Smiles
C(CN)N
Step Five
Name
Quantity
0.64 g
Type
reactant
Smiles
[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, condenser
CUSTOM
Type
CUSTOM
Details
gave a dark color
CUSTOM
Type
CUSTOM
Details
rose to 42°
WAIT
Type
WAIT
Details
After an hour the temperature began
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
WASH
Type
WASH
Details
The ether was washed with brine
DISTILLATION
Type
DISTILLATION
Details
distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
was sublimed at 90°

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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